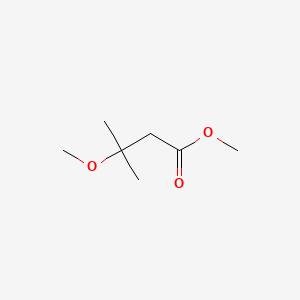

Methyl 3-methoxy-3-methylbutanoate

Description

Methyl 3-methoxy-3-methylbutanoate is a branched-chain ester characterized by a methoxy (-OCH₃) and a methyl (-CH₃) group at the third carbon of the butanoate backbone. Its molecular formula is C₇H₁₂O₃, with a calculated molecular weight of 144.17 g/mol. This compound belongs to a class of esters widely studied for their applications in fragrances, resins, and as intermediates in organic synthesis.

Properties

IUPAC Name |

methyl 3-methoxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,10-4)5-6(8)9-3/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZYJSGQFJYWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609725 | |

| Record name | Methyl 3-methoxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56830-25-2 | |

| Record name | Methyl 3-methoxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-3-methylbutanoate can be synthesized through the esterification of 3-methoxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where the acid and alcohol are continuously fed, and the ester is continuously removed. This process enhances the efficiency and yield of the esterification reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: 3-methoxy-3-methylbutanoic acid.

Reduction: 3-methoxy-3-methylbutanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Common Synthesis Conditions

| Reagents | Catalysts |

|---|---|

| Methyl 3-aminocrotonate | Basic conditions (e.g., sodium hydroxide) |

| 3-Methoxy-3-oxopropyl chloride |

Scientific Research Applications

Methyl 3-methoxy-3-methylbutanoate has been investigated for a variety of scientific applications:

1. Chemistry:

- Building Block for Organic Synthesis: It serves as a versatile scaffold for synthesizing complex organic molecules.

2. Biology:

- Enzyme-Substrate Interaction Studies: The compound is employed in biochemical assays to probe interactions between enzymes and their substrates.

- Inhibition Studies: Research indicates that it can inhibit specific enzymes involved in metabolic pathways, demonstrating potential therapeutic applications.

3. Medicine:

- Drug Development: this compound is explored as a drug intermediate in pharmaceutical research.

4. Industry:

- Specialty Chemicals Production: It is utilized in manufacturing specialty chemicals and materials due to its unique properties.

The biological activity of this compound has been documented in several studies:

Enzyme Inhibition:

Research shows that this compound can significantly inhibit enzyme secretion at concentrations around 50 μM, indicating its potential as a therapeutic agent against bacterial virulence factors.

Case Studies

| Study | Concentration | Effect |

|---|---|---|

| Pendergrass et al. (2024) | 50 μM | ~50% inhibition of enzyme secretion |

| Laboratory Assays | Varies | Inhibition of Type III secretion system activity in pathogenic bacteria |

Industrial Applications

This compound is also recognized for its industrial applications:

- Cleaning Agents: Its low toxicity and biodegradability make it suitable for use in household cleaners and industrial cleaning agents.

- Aromatics: The compound's compatibility with fragrance compounds allows it to be used in air fresheners and other aromatic formulations.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogs

Structural and Functional Group Comparisons

Methyl 3-Hydroxy-3-Methylbutanoate (C₆H₁₀O₃): Differs by replacing the methoxy (-OCH₃) group with a hydroxyl (-OH) group. Higher polarity due to the -OH group, enhancing solubility in polar solvents. Used as a synthetic intermediate, e.g., in the production of β-hydroxy esters.

Ethyl 3-Hydroxy-3-Methylbutanoate (C₇H₁₄O₃): Ethyl ester variant with a hydroxyl group. Larger molecular weight (146.18 g/mol) due to the ethyl group, reducing volatility compared to methyl esters. Common in flavor industries due to fruity odor profiles.

Methyl 3-((4-Methoxybenzyl)oxy)butanoate (C₁₃H₁₈O₅): Features a 4-methoxybenzyl ether group, increasing steric bulk and complexity. Synthesized via trichloroacetimidate coupling (94% yield), demonstrating efficient routes for protected esters. Used in multi-step pharmaceutical syntheses, e.g., for pyrone derivatives.

3-Methyl-3-Methoxybutanol (C₆H₁₄O₂): Alcohol derivative with a methoxy group. Lower molecular weight (118.17 g/mol) and higher volatility (bp 174°C), suitable as a solvent.

Biological Activity

Methyl 3-methoxy-3-methylbutanoate (C7H14O3) is an ester compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activities, synthesis, and potential applications based on diverse sources and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C7H14O3. It features a methoxy group (-OCH₃) and a branched butanoate structure, which contributes to its unique chemical properties. The compound is typically synthesized through nucleophilic substitution reactions involving methyl 3-aminocrotonate and 3-methoxy-3-oxopropyl chloride under basic conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 3 μM for most tested microorganisms . This suggests potential applications in developing antimicrobial agents.

Cytotoxicity and Cell Viability

The compound has also been evaluated for its cytotoxic effects on immune system cells. Some studies report that at higher concentrations, this compound can decrease cell viability by approximately 20% to 30% . However, it exhibited modest cytotoxicity at lower concentrations, indicating a potential therapeutic window for further investigation.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. It may form covalent bonds with active sites of enzymes, inhibiting their activity, or modulate cellular signaling pathways by interacting with receptors . Such mechanisms could underlie its antimicrobial and cytotoxic effects.

Safety and Toxicity

Toxicological assessments indicate that this compound has a relatively low toxicity profile. Studies have established no observed adverse effect levels (NOAELs) at doses of up to 250 mg/kg body weight in animal models, indicating a safety margin for potential therapeutic use . However, further research is necessary to fully understand its safety profile in humans.

Research Findings Summary Table

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against E. coli and S. aureus, finding significant inhibition at concentrations as low as 0.5 μM.

- Cytotoxic Effects : In a controlled laboratory setting, the compound was tested on macrophage cell lines, revealing that while it reduced cell viability at high concentrations, it did not induce apoptosis, suggesting a different mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.